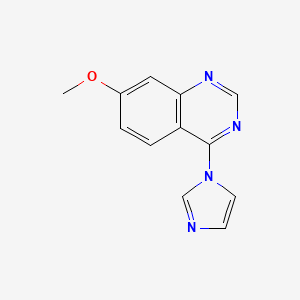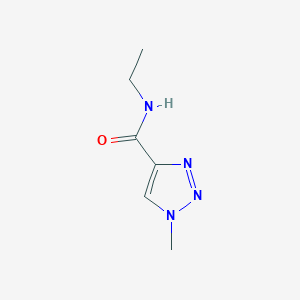
n-Cyclohexyl-5-oxo-4,5-dihydro-1h-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cyclohexyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxamide, also known as CHX-Pyrazole, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Wirkmechanismus
The mechanism of action of n-Cyclohexyl-5-oxo-4,5-dihydro-1h-pyrazole-3-carboxamide involves its ability to inhibit the activity of enzymes by binding to their active sites. It has been shown to bind to the active site of acetylcholinesterase, thereby preventing the breakdown of acetylcholine and increasing its concentration in the synaptic cleft. This results in enhanced cholinergic neurotransmission, which has been linked to improved cognitive function.
Biochemical and physiological effects:
n-Cyclohexyl-5-oxo-4,5-dihydro-1h-pyrazole-3-carboxamide has been shown to have several biochemical and physiological effects, including its ability to inhibit the activity of enzymes and enhance cholinergic neurotransmission. It has also been shown to have antioxidant properties, which may contribute to its potential neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using n-Cyclohexyl-5-oxo-4,5-dihydro-1h-pyrazole-3-carboxamide in lab experiments is its ability to selectively inhibit the activity of specific enzymes, which can help in the identification of potential drug targets. However, one limitation of using n-Cyclohexyl-5-oxo-4,5-dihydro-1h-pyrazole-3-carboxamide is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving n-Cyclohexyl-5-oxo-4,5-dihydro-1h-pyrazole-3-carboxamide, including its use in the development of drugs for the treatment of neurodegenerative disorders such as Alzheimer's disease. Other potential areas of research include its use in the development of new enzyme inhibitors and its potential applications in the field of neurobiology. Further research is needed to fully understand the potential of n-Cyclohexyl-5-oxo-4,5-dihydro-1h-pyrazole-3-carboxamide in these areas.
Synthesemethoden
The synthesis of n-Cyclohexyl-5-oxo-4,5-dihydro-1h-pyrazole-3-carboxamide involves the reaction of cyclohexyl isocyanate and ethyl acetoacetate in the presence of a catalyst such as triethylamine. The product is then subjected to a cyclization reaction to form the pyrazole ring, followed by the addition of a carboxamide group to the ring. The final product is obtained after purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
N-Cyclohexyl-5-oxo-4,5-dihydro-1h-pyrazole-3-carboxamide has been found to have potential applications in various areas of scientific research, including medicinal chemistry, drug discovery, and neurobiology. It has been shown to have inhibitory effects on the activity of various enzymes, including acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This makes n-Cyclohexyl-5-oxo-4,5-dihydro-1h-pyrazole-3-carboxamide a potential candidate for the development of drugs for the treatment of Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
N-cyclohexyl-5-oxo-1,4-dihydropyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c14-9-6-8(12-13-9)10(15)11-7-4-2-1-3-5-7/h7H,1-6H2,(H,11,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZXJKGOHKGTEKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=NNC(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-5-oxo-1,4-dihydropyrazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]butan-1-one](/img/structure/B6638678.png)
![N-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]acetamide](/img/structure/B6638680.png)
![2-methyl-N-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]propanamide](/img/structure/B6638684.png)


![N-[3-(benzylmethylamino)propyl]-4-trifluoromethylbenzamide](/img/structure/B6638714.png)
![Cyclopropyl-[4-(1-pyridin-2-ylethyl)piperazin-1-yl]methanone](/img/structure/B6638717.png)

![Methyl 3-[[2-(1,3-thiazol-4-yl)acetyl]amino]propanoate](/img/structure/B6638722.png)
![2-[[1-(4-Fluorophenyl)cyclobutanecarbonyl]amino]propanoic acid](/img/structure/B6638735.png)
![2-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]pyrazole-3-carboxamide](/img/structure/B6638738.png)
![1-[1-(2-Fluorophenyl)cyclopropyl]-3-methylurea](/img/structure/B6638747.png)